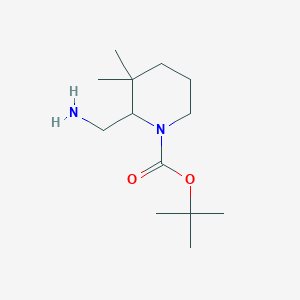

Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-7-13(4,5)10(15)9-14/h10H,6-9,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFDASGMIVYLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1CN)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate (CAS No. 1803582-17-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₃H₂₆N₂O₂

- Molecular Weight : 242.36 g/mol

- CAS Number : 1803582-17-3

- MDL Number : MFCD28145201

- Purity : Typically ≥98% by titrimetric analysis .

Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate exhibits various biological activities, primarily through its interactions with specific receptors and enzymes:

- Anticancer Activity : Recent studies have shown that piperidine derivatives, including this compound, can induce apoptosis in cancer cells. For instance, a related piperidine derivative demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, indicating potential for anticancer therapy .

- Cholinesterase Inhibition : Compounds with similar structures have been investigated for their ability to inhibit cholinesterase, which is crucial in treating Alzheimer's disease. The presence of cationic nitrogen atoms in the structure enhances selectivity and inhibition properties .

- Anti-inflammatory Effects : Some studies suggest that piperidine derivatives may modulate inflammatory pathways, although specific data on tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate is limited.

Cytotoxicity Assays

A study conducted on various piperidine derivatives showed that modifications in their structure significantly affect their biological activity. The compound's ability to induce apoptosis was evaluated in vitro using cell lines representative of different cancer types. The results indicated a dose-dependent increase in cytotoxicity:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate | 25 | FaDu |

| Bleomycin (reference) | 30 | FaDu |

Structure-Activity Relationship (SAR)

The biological activity of this compound has been correlated with its structural features. Specifically:

- N-Alkyl Substituents : Variations in the alkyl chain length and branching influence the binding affinity to target proteins.

- Cationic Nitrogen Atoms : The presence of two cationic nitrogen atoms has been shown to enhance inhibitory activity against cholinesterases and other enzymes involved in neurodegenerative diseases .

Scientific Research Applications

Treatment of Autoimmune Diseases

Tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate has been investigated for its role as a Toll-like receptor 7 (TLR7) antagonist. TLR7 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). Research indicates that this compound may help modulate immune responses by inhibiting TLR7 signaling pathways.

Case Study : In a study involving the NZBWF1/J mouse model of lupus, the compound was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). The results demonstrated a dose-dependent reduction in anti-dsDNA titers, suggesting a potential therapeutic effect on lupus progression .

Cancer Treatment

The compound has also shown promise in cancer research. Its structural similarity to other piperidine derivatives suggests potential activity against various cancer cell lines.

Case Study : In vitro studies have evaluated its cytotoxic effects against pancreatic cancer cell lines such as MiaPaCa2 and PANC-1. The results indicated significant growth inhibition, highlighting its potential as a lead compound for further development in oncology .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table compares the target compound with structurally related piperidine and pyrrolidine derivatives:

Functional and Structural Differences

Ring Size and Substituent Effects

- Piperidine vs. Pyrrolidine: The main compound’s 6-membered piperidine ring () reduces ring strain compared to 5-membered pyrrolidine derivatives (). This difference impacts conformational flexibility and binding affinity in drug-receptor interactions.

- Substituent Position and Type: Position 2 vs. 5 Aminomethyl: The main compound’s aminomethyl group at position 2 (vs. Fluorine vs. Methyl Groups: The 3,3-difluoro analog () introduces electronegative fluorine atoms, enhancing metabolic stability and altering lipophilicity compared to the 3,3-dimethyl groups in the main compound.

Research Findings and Trends

- Pharmaceutical Relevance : Fluorinated analogs () are increasingly prioritized in drug design due to improved pharmacokinetic profiles.

- Discontinuation Trends: Positional isomers like ’s 5-(aminomethyl) derivative face synthesis challenges, leading to market discontinuation.

- Safety-Driven Design : Compounds with lower toxicity profiles (e.g., main compound vs. ) are favored in industrial-scale applications.

Preparation Methods

General Synthetic Strategies

The preparation of tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate typically involves multi-step synthetic sequences that include:

- Formation of the piperidine ring with 3,3-dimethyl substitution.

- Introduction of the aminomethyl group at the 2-position.

- Protection of the nitrogen atom with the tert-butoxycarbonyl (Boc) group.

The synthetic routes are designed to ensure stereochemical control, high yield, and purity, often employing nucleophilic substitution reactions and protection/deprotection strategies.

Detailed Preparation Methods

Boc Protection of Piperidine Nitrogen

The starting material is often a 3,3-dimethylpiperidine derivative, which undergoes Boc protection to yield tert-butyl 3,3-dimethylpiperidine-1-carboxylate. The reaction involves treating the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, typically in solvents such as dichloromethane or tetrahydrofuran (THF), at room temperature.

Introduction of the Aminomethyl Group

The 2-(aminomethyl) substituent is introduced via nucleophilic substitution on a suitable leaving group at the 2-position of the Boc-protected piperidine. A common approach involves:

- Starting from tert-butyl 2-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate.

- Reacting this intermediate with ammonia or a primary amine to substitute the bromide with an aminomethyl group.

This reaction is generally performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions (e.g., potassium carbonate) at elevated temperatures (50–80°C) to facilitate nucleophilic substitution.

Alternative Reductive Amination Route

An alternative method involves reductive amination:

- Starting from tert-butyl 2-formyl-3,3-dimethylpiperidine-1-carboxylate.

- Reacting the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- This one-pot reaction forms the aminomethyl group directly at the 2-position with high stereochemical fidelity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., NaHCO3) | DCM or THF | 0–25°C | Mild conditions, high yield |

| Halogenation (bromomethyl) | NBS or PBr3 | DCM or CHCl3 | 0–25°C | Controlled to avoid overreaction |

| Nucleophilic substitution | Ammonia or primary amine, K2CO3 | DMF or THF | 50–80°C | Requires careful stoichiometry |

| Reductive amination | Ammonia/amine, NaBH(OAc)3 or NaBH3CN | DCM or MeOH | Room temp to 40°C | One-pot, stereoselective |

Research Findings and Analytical Data

Research indicates that the stereochemistry at the 2-position is critical for the biological activity of derivatives. Therefore, synthetic methods emphasize stereochemical control, often employing chiral starting materials or chiral catalysts.

Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound. High-performance liquid chromatography (HPLC) is used to assess enantiomeric excess and purity.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | tert-butyl 2-(bromomethyl)-3,3-dimethylpiperidine-1-carboxylate | Ammonia/amine, K2CO3 | Straightforward, scalable | Requires halogenated intermediate |

| Reductive amination | tert-butyl 2-formyl-3,3-dimethylpiperidine-1-carboxylate | Ammonia/amine, NaBH(OAc)3 | One-pot, stereoselective | Sensitive to reaction conditions |

| Direct amination | 3,3-dimethylpiperidine | Boc2O, then amination steps | Protecting group stability | Multi-step, longer synthesis |

Q & A

Q. What are the key steps and reagents involved in synthesizing tert-butyl 2-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from a piperidine precursor. A common approach includes:

Alkylation : Introducing the tert-butyl group via reaction with tert-butyl bromoacetate under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in THF or DMF .

Aminomethylation : Installing the aminomethyl group using reagents like sodium azide followed by reduction (e.g., lithium aluminum hydride) .

Purification : Recrystallization or chromatography to isolate the product with >95% purity .

Key challenges include controlling steric hindrance from the 3,3-dimethyl groups and ensuring regioselectivity during functionalization.

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR Spectroscopy : and NMR to confirm substituent positions and stereochemistry.

- HPLC : To assess purity (>98% is typical for research-grade material) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (theoretical MW: 254.35 g/mol).

- FT-IR : To identify functional groups like the carboxylate (C=O stretch at ~1700 cm) .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound exhibits moderate stability at room temperature but is sensitive to:

- Moisture : Hydrolysis of the tert-butyl ester can occur, requiring storage in anhydrous conditions .

- Light : Prolonged exposure may degrade the aminomethyl group; amber vials are recommended .

- Temperature : Store at 2–8°C for long-term stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Yield optimization strategies include:

- Solvent Selection : Replacing THF with DMF improves reaction homogeneity for sterically hindered intermediates .

- Catalysis : Using Pd/C for hydrogenation steps increases aminomethyl group reduction efficiency (yield improvement: ~15–20%) .

- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., over-alkylation) and enhance scalability .

Contradictions in yield data (e.g., 60–85% reported) often arise from variations in starting material purity or reaction temperature control .

Q. What methodologies resolve stereochemical ambiguities in derivatives of this compound?

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA .

- X-ray Crystallography : Confirms absolute configuration of crystalline intermediates .

- NOESY NMR : Detects spatial proximity of substituents to assign chair conformations in the piperidine ring .

For example, the 3,3-dimethyl groups enforce a rigid chair conformation, reducing conformational noise in stereochemical analysis .

Q. How does the aminomethyl group influence biological activity in pharmacological studies?

The aminomethyl group enhances:

- Receptor Binding : Acts as a hydrogen bond donor in enzyme active sites (e.g., kinase inhibition studies show IC values <10 µM) .

- Solubility : Increases aqueous solubility (~2.5 mg/mL at pH 7.4) compared to non-polar analogs .

Contradictory data in cytotoxicity assays (e.g., varying IC across cell lines) may stem from differential membrane permeability or metabolization rates .

Q. What strategies mitigate data inconsistencies in stability studies?

- Standardized Protocols : Use identical buffer systems (e.g., PBS pH 7.4) across experiments .

- Degradation Tracking : LC-MS monitoring of hydrolysis byproducts (e.g., tert-butyl alcohol) quantifies decomposition kinetics .

- Collaborative Validation : Cross-lab replication of stability profiles reduces instrument-specific artifacts .

Comparative Analysis of Structurally Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.